Physicochemical Property Differentiation: pKa and Ionization State vs. 2-Des-Methyl Analog
The target compound exhibits a predicted acid dissociation constant (pKa) of 5.54 ± 0.40 . This value places the compound in a partially ionized state at physiological pH (7.4), with the pyrimidine nitrogen acting as a weak base. In contrast, the 2-des-methyl analog N-(4-methylphenyl)-4-benzofuro[3,2-d]pyrimidinamine (CHEBI:108974, MW 275.31) lacks the electron-donating 2-methyl group, which alters the basicity of the pyrimidine ring system and consequently its ionization profile at physiological pH [1]. The 2-methyl substituent also increases both molecular weight (+14 Da, from 275.31 to 289.34) and calculated lipophilicity, which together affect predicted membrane permeability. For the 8-chloro-2-methyl analog, the introduction of the electron-withdrawing chlorine further shifts the electronic environment, with a molecular weight of 323.78 g/mol [2].
| Evidence Dimension | pKa (predicted) and molecular weight |
|---|---|
| Target Compound Data | pKa = 5.54 ± 0.40; MW = 289.34 g/mol; Formula = C18H15N3O |
| Comparator Or Baseline | 2-Des-methyl analog (CHEBI:108974): MW = 275.31 g/mol, Formula = C17H13N3O; 8-Chloro-2-methyl analog: MW = 323.78 g/mol, Formula = C18H14ClN3O |
| Quantified Difference | ΔMW = +14.03 Da vs. des-methyl analog; ΔMW = −34.44 Da vs. 8-chloro analog; pKa shift predicted due to 2-methyl electron-donating effect |
| Conditions | Predicted values (ACD/Labs or equivalent) as reported by ChemicalBook; NMR confirmed in DMSO-d6 and CDCl3 |
Why This Matters
The ionization state at physiological pH directly affects solubility, permeability, and protein binding—parameters that dictate whether a compound is suitable for cell-based assays, biochemical screens, or in vivo studies; the 2-methyl group meaningfully differentiates this compound from the des-methyl and 8-chloro analogs.
- [1] ChEBI:108974 - N-(4-methylphenyl)-4-benzofuro[3,2-d]pyrimidinamine. European Bioinformatics Institute. Formula: C17H13N3O; Mass: 275.305; Tanimoto Score: 1.0 relative to closest benzofuropyrimidine match. View Source
- [2] SpectraBase. 8-chloro-2-methyl-N-(4-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. Mol Weight: 323.78 g/mol; Molecular Formula: C18H14ClN3O. SpectraBase Compound ID: 6gdcd1us7al. View Source
